Methyl undecanoate

Catalog No.
S592534
CAS No.
1731-86-8
M.F
C12H24O2
M. Wt
200.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl undecanoate

CAS Number

1731-86-8

Product Name

Methyl undecanoate

IUPAC Name

methyl undecanoate

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

InChI

InChI=1S/C12H24O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h3-11H2,1-2H3

InChI Key

XPQPWPZFBULGKT-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CCCCCCCCCCC(=O)OC

The exact mass of the compound Methyl undecanoate is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of fatty acid methyl ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl undecanoate is a high-purity, odd-chain fatty acid methyl ester (C11:0 FAME) primarily procured as an internal standard for quantitative gas chromatography (GC-FID/MS) workflows in lipidomics, food safety, and biofuel analysis [1]. As a pre-derivatized, medium-chain ester, it exhibits reliable solubility in standard extraction solvents like hexane and methylene chloride, while its odd-carbon structure ensures it is virtually absent from natural biological and industrial matrices [2]. These baseline properties make it a critical, process-ready reference material for laboratories requiring absolute quantification without the risk of native peak interference.

Substituting methyl undecanoate with common even-chain alternatives, such as methyl decanoate (C10:0) or methyl dodecanoate (C12:0), critically compromises analytical accuracy because even-chain lipids are naturally abundant in biological and food samples, leading to unavoidable co-elution and false-positive baseline inflation[1]. Furthermore, attempting to substitute the esterified form with its free acid counterpart (undecanoic acid) introduces severe workflow inefficiencies; the free acid must undergo a time-consuming, yield-dependent transesterification step prior to GC analysis, whereas pre-methylated methyl undecanoate acts as an absolute, reaction-independent volumetric reference[2].

Elimination of Endogenous Matrix Interference

In quantitative lipid profiling, the choice of internal standard dictates the accuracy of the entire assay. Methyl undecanoate provides a ~0% native background concentration in standard mammalian, dairy, and plant matrices [1]. In contrast, using even-chain comparators like methyl dodecanoate (C12:0 FAME) introduces massive baseline interference, as lauric acid derivatives can constitute 3-6% of dairy fats and up to 50% of tropical oils. This complete lack of endogenous overlap ensures that the C11:0 peak is exclusively derived from the spiked standard, eliminating quantification errors.

Evidence DimensionNative matrix background concentration
Target Compound Data~0% natural abundance in standard biological/food matrices
Comparator Or BaselineMethyl dodecanoate (C12:0 FAME): 3-50% natural abundance depending on matrix
Quantified Difference100% elimination of endogenous peak overlap
ConditionsGC-FID/MS lipid profiling of food or serum matrices (e.g., AOAC/AOCS methods)

Ensures absolute quantification accuracy by providing an internal standard that is guaranteed not to co-elute with native sample components.

Bypass of Pre-Analysis Derivatization Workflows

Procuring the pre-methylated ester rather than the free fatty acid drastically streamlines laboratory workflows. Methyl undecanoate is directly injectable for GC analysis, requiring 0 minutes of chemical derivatization [1]. Conversely, undecanoic acid (the free fatty acid equivalent) requires a 60-90 minute transesterification process at 80°C using methanolic KOH or boron trifluoride (BF3) to become volatile enough for GC-FID [1]. Utilizing the pre-derivatized ester not only saves over an hour per analytical batch but also isolates instrument calibration from upstream chemical reaction-yield variability.

Evidence DimensionRequired pre-analysis derivatization time
Target Compound Data0 minutes (directly injectable)
Comparator Or BaselineUndecanoic acid (free fatty acid): 60-90 minutes at 80°C
Quantified Difference>1 hour saved per batch and elimination of reaction-yield variability
ConditionsStandard FAME preparation workflows (e.g., AOCS Ce 2b-11)

Streamlines high-throughput laboratory workflows and provides a true post-reaction recovery standard independent of derivatization efficiency.

Cold-Storage Liquid Handling and Processability

Thermal processability is a critical factor for standards stored in cold environments to prevent degradation. Methyl undecanoate features a melting point of approximately -10°C, allowing it to remain a low-viscosity liquid in standard 4°C cold rooms [1]. In comparison, methyl dodecanoate has a melting point of +5°C, causing it to freeze or become slushy under identical cold-storage conditions. This 15°C thermal advantage means methyl undecanoate can be volumetrically pipetted immediately upon removal from refrigeration, bypassing the thawing and thermal equilibration steps required for C12 alternatives.

Evidence DimensionMelting point and cold-room state
Target Compound DataMelting point ~ -10°C (Liquid at 4°C)
Comparator Or BaselineMethyl dodecanoate (C12:0 FAME): Melting point +5°C (Solid/slush at 4°C)
Quantified Difference15°C lower melting point
ConditionsVolumetric dispensing and storage in 4°C cold rooms

Eliminates the need for thawing and thermal equilibration before precision pipetting, ensuring rapid and reproducible standard preparation.

Quantitative Lipidomics and Food Safety Testing

Methyl undecanoate is utilized as an internal standard for AOAC and AOCS validated GC-FID methods determining total fat and trans-fatty acid content in dairy, infant formula, and edible oils. Its odd-chain structure guarantees zero interference from the native even-chain lipids abundant in these matrices, ensuring precise quantification [1].

Post-Derivatization Recovery Spiking in Biofuel Profiling

In biodiesel (FAME) quality control, methyl undecanoate is spiked into samples post-transesterification. Because it is already methylated and requires no further reaction, it serves as an absolute volumetric reference to isolate GC injection and detector variability from upstream triglyceride-to-ester conversion yields [2].

Cold-Environment Analytical Standard Formulation

Due to its sub-zero melting point (-10°C), methyl undecanoate is selected for formulating ready-to-use analytical standard mixtures in chilled solvents (like methylene chloride or hexane) stored in 4°C environments. It prevents the precipitation and concentration gradients commonly observed when using C12 or C14 ester standards under cold conditions [3].

XLogP3

5.2

Hydrogen Bond Acceptor Count

2

Exact Mass

200.177630004 Da

Monoisotopic Mass

200.177630004 Da

Heavy Atom Count

14

Appearance

Unit:100 mgPurity:99%Physical liquid

UNII

K67YZ97W6C

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 7 of 8 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 8 companies with hazard statement code(s):;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

1731-86-8

Wikipedia

Methyl undecanoate

General Manufacturing Information

Undecanoic acid, methyl ester: ACTIVE

Dates

Last modified: 08-15-2023
1. T. Rezanka and K. Sigler “Odd-numbered very-long-chain fatty acids from the microbial, animal and plant kingdoms” Progress in Lipid Research, vol. 48pp. 206-238, 20092. A. Hajra and N. Radin “Biosynthesis of the cerebroside odd-numbered fatty acids” Journal of Lipid Research, vol. 3 pp. 327-332, 19623. N. Peres et al. “In vitro susceptibility to antimycotic drug undecanoic acid, a medium-chain fatty acid, is nutrient-dependent in the dermatophyteTrichophyton rubrum” World J Microbiol Biotechnol. Vol. 27 pp. 1719-1723, 20114. R. Micha and D. Mozaffarian “Saturated Fat and Cardiometabolic Risk Factors, Coronary Heart Disease, Stroke, and Diabetes: a Fresh Look at theEvidence” Lipids, vol. 45 pp. 893-905, 2010

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